6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c19-18(20,21)15-2-1-3-17(24-15)26-12-13-6-8-25(9-7-13)16-5-4-14(10-22)11-23-16/h1-5,11,13H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTDEQLSWWSHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.38 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20F3N3O |
| Molecular Weight | 373.38 g/mol |
| SMILES Representation | CC(C)N1CCN(CC1)C(=N)C2=CC=CC=C2F3 |
| IUPAC Name | 6-[4-(6-(Trifluoromethyl)pyridin-2-yl)oxy-methyl-piperidin-1-yl]pyridine-3-carbonitrile |
Antinociceptive Effects
Recent studies have indicated that compounds with similar structures exhibit significant antinociceptive effects. For instance, a related compound demonstrated potent antagonism of the TRPV1 receptor, which is implicated in pain sensation. In a formalin test model, compounds structurally related to our compound showed strong analgesic activity, suggesting potential therapeutic applications in pain management .
Structure-Activity Relationships (SAR)
The SAR studies on pyridine derivatives reveal that modifications to the piperidine and pyridine rings can significantly influence biological activity. For example, the introduction of hydrophobic groups, such as trifluoromethyl, has been shown to enhance receptor binding affinity and selectivity for targets like TRPV1. The optimal chain length for substituents was found to be four to five carbons, which maximized antagonistic potency .
Case Study 1: TRPV1 Antagonism
In a comparative study involving various pyridine derivatives, the compound exhibited an IC50 value of approximately 8.4 nM against TRPV1, indicating a high level of potency compared to other known antagonists . The docking studies revealed that the trifluoromethyl group contributes to favorable interactions within the receptor's hydrophobic pocket.
Case Study 2: Analgesic Activity
A study published in Molecular Pharmacology highlighted that derivatives similar to our compound showed significant analgesic effects in neuropathic pain models. The mechanism was attributed to TRPV1 blockade, which was further supported by behavioral assays demonstrating reduced pain responses in treated animals .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a broader class of pyridine-carbonitrile derivatives with piperidine/piperazine-based substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Piperidine vs. In contrast, the piperazine analog (C₁₇H₁₈N₄) introduces basic nitrogen atoms, which may alter protonation states and solubility .
Trifluoromethyl vs. Chlorine Substituents: The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects and higher lipophilicity compared to chlorine in 6-({1-[2-(2,4-Dichlorophenoxy)acetyl]piperidin-4-YL}oxy)pyridine-3-carbonitrile. This difference could influence metabolic stability and membrane permeability .
Sulfur-Containing Analogs :
- The sulfanyl bridge in 6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine-3-carbonitrile introduces a polarizable sulfur atom, which may improve binding to cysteine-rich targets but reduce metabolic stability compared to ether-linked analogs .
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile | 2-Methyl-3-[4-({[6-(CF₃)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 2.9 |
| Hydrogen Bond Acceptors | 5 | 4 | 5 |
| Rotatable Bonds | 6 | 4 | 7 |
| Polar Surface Area (Ų) | 68.7 | 58.3 | 64.5 |
Note: Data derived from computational models (e.g., PubChem, ChemAxon).
Research Implications
- Target Selectivity : The trifluoromethylpyridyloxy group in the target compound may confer selectivity for kinases or G-protein-coupled receptors (GPCRs) due to its unique electronic profile .
- Metabolic Stability : Piperidine-linked compounds generally exhibit better metabolic stability than piperazine analogs, as observed in preclinical studies .
- Synthetic Accessibility : The presence of a nitrile group simplifies derivatization for structure-activity relationship (SAR) studies, as seen in analogs like 6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine-3-carbonitrile .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
